(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ARQ 069 is a chemical compound known for its inhibitory effects on fibroblast growth factor receptors (FGFR), specifically FGFR1 and FGFR2. It is an analog of ARQ 523 and exhibits enantiospecific inhibition, meaning it targets specific enantiomers of FGFR. This compound is primarily used in scientific research to study its effects on FGFR-related pathways and its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: ARQ 069 is synthesized through a series of chemical reactions that involve the selective targeting of unphosphorylated, inactive forms of FGFR1 and FGFR2. The synthesis process typically involves the use of specific reagents and catalysts to achieve the desired enantiospecific inhibition .
Industrial Production Methods: Industrial production of ARQ 069 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and effectiveness of the compound .
化学反应分析
Types of Reactions: ARQ 069 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
ARQ 069 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of FGFR and its effects on various chemical pathways.
Biology: Investigated for its role in cellular signaling and its potential therapeutic applications in cancer research.
Medicine: Explored for its potential use in developing treatments for diseases related to FGFR dysregulation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting FGFR
作用机制
ARQ 069 exerts its effects by targeting the unphosphorylated, inactive forms of FGFR1 and FGFR2. It inhibits the enzymatic activity of these receptors through a non-ATP competitive mechanism, meaning it does not compete with ATP for binding. This inhibition prevents the phosphorylation and activation of FGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
相似化合物的比较
ARQ 523: An analog of ARQ 069 with similar inhibitory effects on FGFR.
FGFR Inhibitors: Other compounds that target FGFR, such as AZD4547 and BGJ398.
Uniqueness of ARQ 069: ARQ 069 is unique due to its enantiospecific inhibition and its preference for binding to the unphosphorylated, inactive forms of FGFR1 and FGFR2. This specificity makes it a valuable tool for studying FGFR-related pathways and developing targeted therapies .
属性
分子式 |
C18H15N3 |
---|---|
分子量 |
273.3 g/mol |
IUPAC 名称 |
(6S)-6-phenyl-5,6-dihydrobenzo[h]quinazolin-2-amine |
InChI |
InChI=1S/C18H15N3/c19-18-20-11-13-10-16(12-6-2-1-3-7-12)14-8-4-5-9-15(14)17(13)21-18/h1-9,11,16H,10H2,(H2,19,20,21)/t16-/m0/s1 |
InChI 键 |
BMOQBIIJPJVMDI-INIZCTEOSA-N |
手性 SMILES |
C1[C@H](C2=CC=CC=C2C3=NC(=NC=C31)N)C4=CC=CC=C4 |
规范 SMILES |
C1C(C2=CC=CC=C2C3=NC(=NC=C31)N)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。